molecular formula C7H13ClO2 B601664 Hexan-3-yl carbonochloridate CAS No. 58906-62-0

Hexan-3-yl carbonochloridate

Cat. No.: B601664
CAS No.: 58906-62-0
M. Wt: 164.63
InChI Key:
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Description

Hexan-3-yl carbonochloridate, also known as N-Methoxycarbonyl Dabigatran Ethyl Ester, is a chemical compound related to Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .

Mechanism of Action

Target of Action

Dabigatran impurity 22, also known as Dabigatran etexilate, primarily targets thrombin , a key protein in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, leading to blood clot formation .

Mode of Action

Dabigatran impurity 22 acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, it can inactivate thrombin even when thrombin is fibrin-bound, reducing thrombin-mediated inhibition of fibrinolysis and potentially enhancing fibrinolysis .

Biochemical Pathways

The action of Dabigatran impurity 22 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran impurity 22 exhibits predictable pharmacokinetics, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of Dabigatran impurity 22’s action primarily involve the inhibition of thrombin, leading to a reduction in blood clot formation . This results in an anticoagulant effect, which can help prevent conditions such as stroke and systemic embolism in patients with non-valvular atrial fibrillation .

Action Environment

The action of Dabigatran impurity 22 can be influenced by various environmental factors. For instance, it was found to be less susceptible to photolysis and oxidative stress . Considerable degradation was observed under acidic hydrolysis and oxidative stress conditions . These factors can potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexan-3-yl carbonochloridate involves multiple steps, starting from the key intermediate compounds. The preparation typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of advanced analytical techniques, such as HPLC and LC-MS, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexan-3-yl carbonochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Hexan-3-yl carbonochloridate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexan-3-yl carbonochloridate is unique due to its specific structural modifications, which differentiate it from other related compounds.

Properties

IUPAC Name

hexan-3-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXSTNHWZHSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58906-62-0
Record name 3-Hexyl chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20.4 G. (0.2 moles) of 3-hexanol is added dropwise under anhydrous conditions to 345 ml. (0.4 moles) of 12.5% phosgene in benzene with stirring and cooling in an ice bath. The addition is complete in 2 hours and 15 minutes and the temperature is allowed to warm to room temperature and the reaction mixture is stirred overnight. Gaseous nitrogen is passed through the solution for several hours to remove the excess phosgene and hydrogen chloride. The reaction mixture is then evaporated to dryness in vacuo affording 28.3 g. (86%) of a colorless oil which infrared analysis indicates to have a strong carbonyl band and no hydroxy band. The oil is used as is in subsequent reactions.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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